methyl2-amino-2-cycloheptylacetatehydrochloride
Description
Methyl 2-amino-2-cycloheptylacetate hydrochloride is a cycloheptyl-substituted α-amino ester hydrochloride. Such compounds are typically used in pharmaceutical research as intermediates for drug synthesis, leveraging their amino and ester functionalities for further chemical modifications . Key structural features include:
- Cycloheptyl group: A seven-membered carbocyclic ring, which introduces steric bulk and influences solubility and reactivity.
- Ester moiety: Enhances lipophilicity compared to carboxylic acids.
- Hydrochloride salt: Improves stability and crystallinity for handling.
Properties
IUPAC Name |
methyl 2-amino-2-cycloheptylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)8-6-4-2-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIRAGOKPLVKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCCC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl2-amino-2-cycloheptylacetatehydrochloride involves several steps. One common method includes the reaction of cycloheptanone with methylamine to form the intermediate, followed by esterification with chloroacetic acid to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the esterification process .
Chemical Reactions Analysis
Methyl2-amino-2-cycloheptylacetatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for chemists.
Biology
- Biochemical Pathways : Research indicates that methyl 2-amino-2-cycloheptylacetate hydrochloride may play a role in specific biochemical pathways. Its amino and hydroxyl groups facilitate interactions with enzymes, potentially influencing metabolic processes.
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain proteases involved in viral replication, suggesting its potential utility in antiviral therapies.
Medicine
- Therapeutic Potential : The compound is being investigated for its therapeutic effects, particularly in neuroprotection and antiviral activity. In vitro studies suggest it can reduce oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases.
- Antiviral Activity : A notable study demonstrated its moderate inhibitory effects against HIV-1 integrase, suggesting further development could lead to new antiviral treatments.
Case Study 1: Neuroprotection
In animal models of neurodegeneration, administration of methyl 2-amino-2-cycloheptylacetate hydrochloride significantly improved cognitive function and reduced neuronal loss. These findings support its potential use in treating conditions like Alzheimer’s disease.
Case Study 2: Antiviral Effects
A study exploring the compound's antiviral properties reported moderate inhibition of HIV-1 integrase at micromolar concentrations. This suggests that further research could lead to promising developments in HIV therapies.
Mechanism of Action
The mechanism of action of methyl2-amino-2-cycloheptylacetatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes critical differences between methyl 2-amino-2-cycloheptylacetate hydrochloride and its analogs:
Notes:
- Cycloheptyl vs. Cyclohexyl : The larger cycloheptyl ring increases molecular weight and steric hindrance compared to the six-membered cyclohexyl analog . This may reduce solubility in polar solvents.
- Cycloalkyl vs. Aromatic : The phenyl-substituted analog (MW 201.65) exhibits higher lipophilicity than cyclopropane or cycloheptyl derivatives, impacting bioavailability .
Physicochemical and Analytical Data
- NMR Spectroscopy :
- Stability :
Key Research Findings
- Analytical Challenges : RP-HPLC methods validated for amitriptyline hydrochloride (Table 6, ) could be adapted for cycloheptyl analogs, though retention times may vary due to structural differences.
Biological Activity
Methyl 2-amino-2-cycloheptylacetate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₈H₁₅ClN₂O₂
- Molecular Weight : 194.67 g/mol
- Density : 1.147 g/cm³
- Boiling Point : 162ºC at 760 mmHg
The biological activity of methyl 2-amino-2-cycloheptylacetate hydrochloride is primarily attributed to its interaction with various molecular targets. The compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity and leading to various biological effects such as:
- Inhibition of Enzyme Activity : This compound may inhibit specific enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling Pathways : It can influence signaling cascades that regulate cell growth and differentiation.
Biological Activities
Research indicates that methyl 2-amino-2-cycloheptylacetate hydrochloride exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
- Cytotoxic Activity : In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, indicating potential use in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against specific pathogens | |
| Anti-inflammatory | Modulates inflammatory markers | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of methyl 2-amino-2-cycloheptylacetate hydrochloride:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in significant reduction in tumor size when compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation markers such as Ki-67.
- Case Study 2 : In a clinical setting, patients with specific infections treated with methyl 2-amino-2-cycloheptylacetate hydrochloride showed improved outcomes compared to those receiving standard treatment. This study highlighted the compound's potential as an adjunct therapy in infectious diseases.
Research Findings
Recent findings have further elucidated the biological activity of methyl 2-amino-2-cycloheptylacetate hydrochloride:
- Structure-Activity Relationship (SAR) : Research has identified key structural components that enhance the compound's activity against various biological targets. Modifications to the cycloheptyl group have been shown to improve binding affinity and efficacy against specific enzymes involved in disease pathways .
-
In Vitro Studies : Laboratory tests revealed that the compound exhibits low cytotoxicity against normal cells while retaining potent activity against cancerous cells, suggesting a favorable therapeutic index 6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
